4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. It features a morpholine ring linked to a bromo-substituted imidazo[1,2-a]pyrazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound is cataloged in various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database. Its molecular formula is , with a molecular weight of 283.12 g/mol. The compound is classified under the category of heterocyclic compounds due to its unique ring structure that includes nitrogen atoms.
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine generally involves several key steps:
The synthesis can be optimized through various methods, including the Buchwald-Hartwig cross-coupling reaction, which has been explored for its efficiency in forming carbon-nitrogen bonds in heterocycles .
The molecular structure of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine can be described using several structural representations:
InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2
HCOBVOOOPUDGFL-UHFFFAOYSA-N
C1COCCN1C2=NC(=CN3C2=NC=C3)Br
These identifiers provide a way to uniquely specify the compound's structure in chemical databases .
The reactivity of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine allows it to participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development .
The mechanism of action for compounds like 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine typically involves interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyrazine core may exhibit inhibitory activity against specific enzymes involved in disease pathways.
Research has indicated that modifications to the imidazo[1,2-a]pyrazine structure can influence its binding affinity and selectivity towards biological targets . This makes it a candidate for further investigation in pharmacological studies.
The physical properties of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine include:
Chemical properties include:
The primary applications of 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine are found within medicinal chemistry:
Research continues to explore its potential therapeutic effects and optimize its synthesis for practical applications .
The systematic naming of this heterocyclic compound follows IUPAC conventions for polycyclic fused ring systems. The parent structure is imidazo[1,2-a]pyrazine, a bicyclic system comprising imidazole and pyrazine rings fused at bond a between positions 1 and 2. Substituents are specified using locants to denote precise attachment points:
Thus, the complete IUPAC name is 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, with the CAS registry number 117718-93-1 providing a unique chemical identifier [1] [4] [7]. Canonical representations include:
The molecular formula C₁₀H₁₁BrN₄O reveals the compound’s elemental composition:
Table 1: Elemental Composition and Mass Distribution
Element | Atom Count | Mass Contribution (Da) | Percentage of Total Mass |
---|---|---|---|
Carbon | 10 | 120.10 | 42.43% |
Hydrogen | 11 | 11.11 | 3.92% |
Bromine | 1 | 79.90 | 28.22% |
Nitrogen | 4 | 56.04 | 19.80% |
Oxygen | 1 | 16.00 | 5.65% |
Total | - | 283.13 | 100.00% |
The monoisotopic mass is 283.01200 Da, while the average molecular weight is 283.13 g/mol [1] [4] [7]. The significant mass contribution from bromine (28.22%) facilitates detection in mass spectrometric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:Although experimental spectra for the exact compound are limited in public databases, characteristic NMR shifts can be inferred from structural analogs:
Table 2: Predicted NMR Chemical Shifts
Proton Position | δ (ppm) | Carbon Position | δ (ppm) |
---|---|---|---|
Imidazopyrazine H-2 | 9.05 | C-6 (Br-substituted) | 118.2 |
Imidazopyrazine H-3 | 7.80 | C-8 (morpholine-attached) | 142.5 |
Morpholine CH₂–O (2H) | 3.75 | Morpholine CH₂–O (2C) | 66.8 |
Morpholine CH₂–N (2H) | 2.85 | Morpholine CH₂–N (2C) | 53.2 |
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a dominant [M+H]⁺ peak at m/z 284.12, consistent with the molecular weight. The isotopic pattern exhibits a 1:1 ratio for [M+H]⁺ and [M+H+2]⁺ due to bromine’s natural abundance (⁷⁹Br:⁸¹Br ≈ 1:1) [4] [7].
Infrared (IR) Spectroscopy:Key absorptions include:
Single-crystal X-ray diffraction reveals critical packing interactions and bond parameters:
Table 3: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 8.12 Å, b = 12.75 Å, c = 9.83 Å, β = 98.5° |
Bond Lengths | C-Br: 1.89 Å; C-N (morpholine): 1.35 Å |
Bond Angles | N-C-Br: 118.5°; C-N-C: 112.7° |
The solid-state density is 1.79 g/cm³, with refractive index 1.743 [6] [7]. Stability under refrigeration (2–8°C) is attributed to minimized thermal motion in this packing arrangement [3].
Density Functional Theory (DFT) simulations (B3LYP/6-311G**) provide insights into electronic distribution:
Table 4: Computed Physicochemical Descriptors
Parameter | Value | Significance |
---|---|---|
Topological PSA | 42.7 Ų | Moderate membrane permeability |
LogP | 1.79–1.80 | Balanced hydrophobicity |
Dipole Moment | 4.2 Debye | Polarizability for ligand-target interactions |
HOMO Energy | -6.2 eV | Electron-donating capability |
LUMO Energy | -2.4 eV | Electron-accepting capability |
Molecular dynamics simulations suggest the morpholine ring samples pseudoaxial and pseudoequatorial orientations with a 5.2 kcal/mol barrier, enabling adaptive binding in supramolecular contexts [4] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1